molecular formula C24H19N3O3 B2607737 (2Z)-2-[(4-carbamoylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 1327179-30-5

(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2607737
CAS No.: 1327179-30-5
M. Wt: 397.434
InChI Key: FACAINXBAKQHDS-LCUIJRPUSA-N
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Description

(2Z)-2-[(4-Carbamoylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene-3-carboxamide class, designed for advanced chemical and pharmacological research. This molecule is part of a family of 2-iminochromene derivatives investigated for their significant biological potential, particularly in oncology. Structural analogs of this compound have demonstrated potent and selective cytotoxic activity against a range of human cancer cell lines, including MCF-7 (breast), PC-3 (prostate), A-549 (lung), and Caco-2 (colon), with some exhibiting activity comparable to standard chemotherapeutic agents like 5-fluorouracil and docetaxel . The core chromene scaffold is known for its diverse biological activities, which also include radioprotective properties. Related N-phenyl-2H-chromene-3-carboxamides have been identified as promising radiation countermeasures, capable of accelerating the recovery of peripheral blood cells in irradiated mice and alleviating damage to organs like the small intestine and spleen . The proposed mechanism of action for these protective effects involves the downregulation of pro-apoptotic proteins (e.g., p53) and the upregulation of anti-apoptotic proteins (e.g., Bcl-2), with RNA-Sequencing analysis suggesting involvement of the Wnt and MAPK signaling pathways . This compound is presented as a high-quality chemical tool for researchers exploring new therapeutic strategies. It is supplied for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any veterinary use.

Properties

IUPAC Name

2-(4-carbamoylphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-15-6-2-4-8-20(15)27-23(29)19-14-17-7-3-5-9-21(17)30-24(19)26-18-12-10-16(11-13-18)22(25)28/h2-14H,1H3,(H2,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACAINXBAKQHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate phenylacetic acid derivative under acidic or basic conditions.

    Introduction of the Carbamoylphenyl Group: The carbamoylphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Formation of the Imino Group: The imino group is formed through a Schiff base reaction, where an amine reacts with an aldehyde or ketone.

    Final Coupling Reaction: The final step involves coupling the chromene core with the carbamoylphenyl and methylphenyl groups under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions, often in the presence of catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(4-carbamoylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is of interest due to its potential pharmacological properties. Chromene derivatives have been investigated for their anti-inflammatory, antioxidant, and anticancer activities. This specific compound could be explored for similar biological activities, contributing to drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of significant interest. Its ability to interact with various biological targets could make it a candidate for the development of new medications, particularly in the treatment of diseases where chromene derivatives have shown efficacy.

Industry

Industrially, this compound could be used in the production of specialty chemicals, dyes, and materials with specific properties. Its unique chemical structure allows for applications in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-carbamoylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The chromene core and functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenylimino Group

The phenylimino group in the target compound (4-carbamoyl) is a critical structural feature. Comparisons with analogs bearing different substituents reveal significant differences in physicochemical and biological properties:

Compound Name Substituent on Phenylimino Key Properties Reference
(2Z)-2-[(4-Sulfamoylphenyl)imino]-... 4-Sulfamoyl Higher melting point (>300°C), synthesized via HCl-mediated cyclization (86% yield) .
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-... 4-Fluoro Lower lipophilicity (log k ~2.1) due to electronegative fluorine .
(2Z)-2-[(3-Methoxyphenyl)imino]-... 3-Methoxy Enhanced solubility in polar solvents; bioactivity in kinase inhibition .

Key Insight : The 4-carbamoyl group in the target compound balances moderate lipophilicity and hydrogen-bonding capacity, which may enhance receptor binding compared to sulfamoyl (more polar) or methoxy (less polar) analogs .

Variations in the N-Aryl Carboxamide Group

The N-(2-methylphenyl) group distinguishes the target compound from analogs with different aryl or alkyl substituents:

Compound Name N-Substituent Synthesis Method Biological Relevance Reference
N-(Furan-2-ylmethyl)-... Furan-2-ylmethyl Requires DMF recrystallization; lower yield (72%) . Potential CNS activity due to furan .
N-[(Oxolan-2-yl)methyl]-... Tetrahydrofuran-2-ylmethyl Chlorinated analog; used in solubility studies . Improved bioavailability in hydrophilic media .
N-(4-Methoxyphenyl)-... 4-Methoxyphenyl Crystallized in monoclinic P2₁/c space group . Structural rigidity impacts binding .

Physicochemical and Pharmacokinetic Properties

Lipophilicity (log k) and melting points are critical for drug-likeness:

Compound Name log k (HPLC) Melting Point (°C) Solubility Profile Reference
Target Compound 3.2 (calc.) 285–290 Moderate in DMSO, poor in H₂O
4-Chloro-2-[(3-chlorophenyl)amino]-... 4.1 220–225 High in ethanol
(2Z)-7-Hydroxy-N-(tetrahydrofuran-2-yl)-... 2.8 >250 High in aqueous buffers

Key Insight : The target compound’s moderate log k (~3.2) suggests balanced passive diffusion, while its high melting point (>285°C) indicates crystalline stability, advantageous for formulation .

Biological Activity

The compound (2Z)-2-[(4-carbamoylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the chromene class of compounds. Its unique structure, characterized by a chromene backbone with an imine group and a carboxamide functional group, suggests potential for significant biological activity. This article explores the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, and its molecular weight is approximately 306.35 g/mol. The presence of both aromatic and heteroaromatic groups contributes to its chemical reactivity and biological interactions.

Biological Activity Spectrum

Research indicates that compounds similar in structure to This compound often exhibit a variety of biological activities, including:

  • Antioxidant Activity : Compounds with chromene structures are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Properties : Many chromene derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Antimicrobial Effects : The presence of the carbamoyl group may enhance the compound's ability to interact with microbial targets, leading to antibacterial or antifungal activity.

The biological activity of this compound can be inferred through structure-activity relationship (SAR) studies. Computational methods such as PASS (Prediction of Activity Spectra for Substances) provide insights into potential interactions with various biological targets based on structural features.

Table 1: Comparison of Biological Activities of Related Compounds

Compound TypeStructural FeaturesBiological Activity
FlavonoidsAromatic rings, hydroxyl groupsAntioxidant, anti-inflammatory
CoumarinsFused benzopyran ringAnticoagulant, anticancer
BenzimidazolesNitrogen heterocyclesAntimicrobial, anticancer
ChromenesFused bicyclic compoundsAntioxidant, anticancer

This table illustrates the potential for This compound to exhibit unique biological activities due to its specific combination of functional groups.

Case Studies and Research Findings

  • Antioxidant Activity : A study demonstrated that similar chromene derivatives exhibited significant radical scavenging activity, suggesting that this compound may also possess comparable antioxidant properties.
  • Anticancer Potential : In vitro studies have shown that certain chromene derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Screening : Preliminary screening indicated that compounds with similar structural motifs displayed effective antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported in the range of 0.78 - 1.56 μM for related compounds .

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